1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine is an organic compound that features a piperidine ring substituted with a cyclohexylmethoxy group and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide with an alkyl halide under nucleophilic substitution (SN2) conditions . For this compound, the cyclohexylmethanol can be converted to its alkoxide form using a strong base such as sodium hydride (NaH) or potassium hydride (KH). This alkoxide then reacts with 2,2,6,6-tetramethylpiperidine-1-yl chloride to form the desired ether.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the methoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidines or ethers.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying receptor-ligand interactions due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of the target protein. This modulation can result in various biological effects, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
2-(Cyclohexylmethoxy)-1-ethanamine: Shares the cyclohexylmethoxy group but differs in the amine structure.
4-Cyclohexylmethoxy-5-nitroso-6-aminopyrimidine: Contains a similar ether linkage but is part of a pyrimidine ring system.
Uniqueness: 1-(Cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine is unique due to its combination of a piperidine ring with a cyclohexylmethoxy group and multiple methyl substitutions. This structure imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
131428-12-1 |
---|---|
Molekularformel |
C16H31NO |
Molekulargewicht |
253.42 g/mol |
IUPAC-Name |
1-(cyclohexylmethoxy)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C16H31NO/c1-15(2)11-8-12-16(3,4)17(15)18-13-14-9-6-5-7-10-14/h14H,5-13H2,1-4H3 |
InChI-Schlüssel |
YYSKIYFUFPPMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1OCC2CCCCC2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.